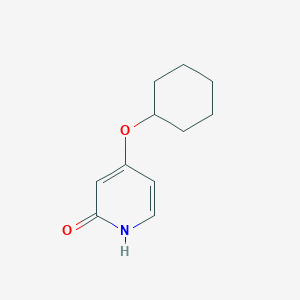
4-Cyclohexyloxy-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclohexyloxy-1H-pyridin-2-one is a chemical compound belonging to the pyridone family. It has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by a pyridin-2-one core structure with a cyclohexyloxy substituent at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyloxy-1H-pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-hydroxy-2-pyridone with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
化学反応の分析
Types of Reactions: 4-Cyclohexyloxy-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyclohexyloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of 4-cyclohexyloxy-1H-pyridin-2-ol.
Substitution: Formation of various substituted pyridones depending on the nucleophile used.
科学的研究の応用
4-Cyclohexyloxy-1H-pyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 4-Cyclohexyloxy-1H-pyridin-2-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to active sites of enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to fit into binding pockets, influencing biochemical pathways and cellular processes .
類似化合物との比較
Pyridin-2-one: Shares the core structure but lacks the cyclohexyloxy substituent.
4-Methoxy-1H-pyridin-2-one: Similar structure with a methoxy group instead of a cyclohexyloxy group.
4-Ethoxy-1H-pyridin-2-one: Contains an ethoxy group at the 4-position.
Uniqueness: 4-Cyclohexyloxy-1H-pyridin-2-one is unique due to its cyclohexyloxy substituent, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other pyridone derivatives .
特性
IUPAC Name |
4-cyclohexyloxy-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-11-8-10(6-7-12-11)14-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXHACHSETXLEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2Z)-7-(bromomethyl)-N-hydroxy-1,7-dimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B2610046.png)
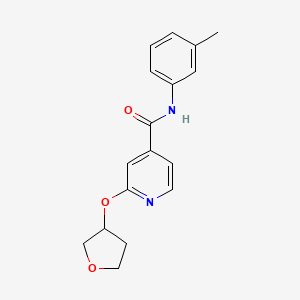
![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2610051.png)
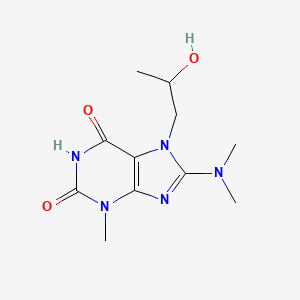
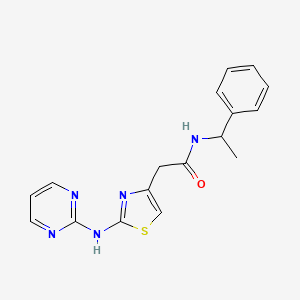
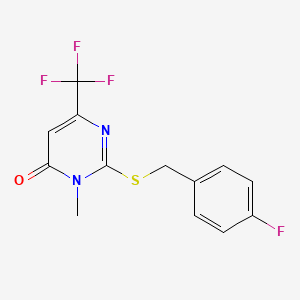
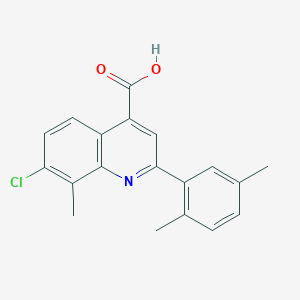
![[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanesulfonamide](/img/structure/B2610059.png)
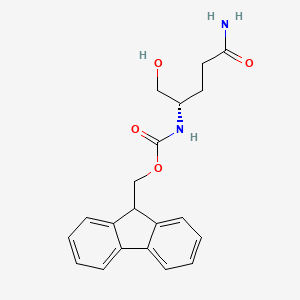
![2-[[4-Methyl-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2610062.png)
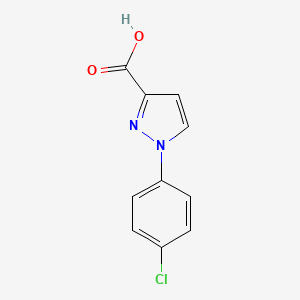
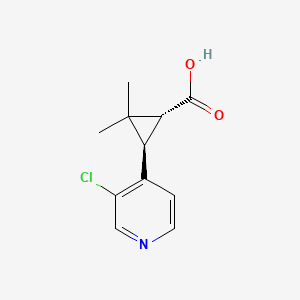
![3-chloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2610068.png)
![N-(3-acetylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2610069.png)
